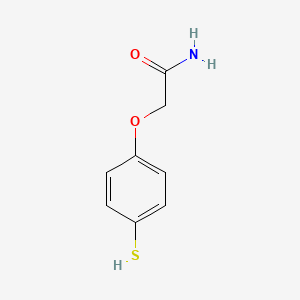
2-(4-Sulfanylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Sulfanylphenoxy)acetamide is an organic compound with the molecular formula C8H9NO2S It is a derivative of acetamide, featuring a sulfanyl group attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sulfanylphenoxy)acetamide typically involves the reaction of 4-mercaptophenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 4-mercaptophenol attacks the carbon atom of chloroacetamide, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Sulfanylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the acetamide moiety.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanyl derivatives or modified acetamide compounds.
Substitution: Various substituted phenoxyacetamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Sulfanylphenoxy)acetamide in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenoxy)acetamide
- 2-(4-Chlorophenoxy)acetamide
- 2-(4-Nitrophenoxy)acetamide
Uniqueness
2-(4-Sulfanylphenoxy)acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. Compared to its methoxy, chloro, and nitro analogs, the sulfanyl group can undergo oxidation to form sulfoxides and sulfones, which may have different biological activities. Additionally, the sulfanyl group can participate in thiol-disulfide exchange reactions, which are important in biological systems .
Propiedades
Número CAS |
203246-66-6 |
|---|---|
Fórmula molecular |
C8H9NO2S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
2-(4-sulfanylphenoxy)acetamide |
InChI |
InChI=1S/C8H9NO2S/c9-8(10)5-11-6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,9,10) |
Clave InChI |
BFDHEWHGNSIBIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















